2,5'-Dimethyl-3'-fluoropropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRVJZTKMSXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Potential Applications of Fluorinated Propiophenones in Medicinal Chemistry
Executive Summary
Fluorinated propiophenones represent a critical scaffold in modern medicinal chemistry, serving as both robust synthetic intermediates and pharmacologically active pharmacophores. Their utility stems from the unique properties of the carbon-fluorine (C–F) bond—the strongest single bond in organic chemistry (approx. 116 kcal/mol)—which imparts metabolic resistance without significantly altering steric bulk compared to the parent hydrogen analogs. This guide analyzes the strategic application of these scaffolds in developing CNS-active agents, their role as precursors for bioactive heterocycles, and the specific synthetic protocols required to generate and validate them.
Part 1: The Fluorine Effect in Propiophenone Scaffolds
Bioisosterism and Steric Parameters
The substitution of hydrogen with fluorine in the propiophenone ring (specifically at the 3- or 4-position) is a classic "fluorine scan" strategy.
-
Van der Waals Radii: Fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing the fluorinated scaffold to fit into enzyme binding pockets originally evolved for the non-fluorinated substrate.
-
Lipophilicity Modulation: Fluorination typically increases
, enhancing blood-brain barrier (BBB) permeability—a critical factor for propiophenone-derived CNS agents.
Metabolic Blockade (The "Why")
The primary driver for using fluorinated propiophenones is the blockade of Phase I metabolism. Cytochrome P450 enzymes typically attack the electron-rich para-position of the phenyl ring. Replacing the para-hydrogen with fluorine prevents hydroxylation, significantly extending the plasma half-life (
Diagram 1: Metabolic Stability Logic
This diagram illustrates the mechanistic divergence between the labile non-fluorinated scaffold and the stable fluorinated analog.
Caption: Comparative metabolic fate showing P450-mediated hydroxylation blockade by the para-fluorine substituent.
Part 2: Synthetic Utility & Pathways
The fluorinated propiophenone core is rarely the final drug; it is the versatile "hub" from which diverse chemical architectures are built.
The Friedel-Crafts Gateway
The most reliable route to these scaffolds is the Friedel-Crafts acylation of fluorobenzene. Unlike alkylation, acylation does not suffer from poly-substitution because the resulting ketone deactivates the ring.
Divergent Synthesis: From Ketones to Heterocycles
Once synthesized, the ketone moiety serves as a handle for two major medicinal chemistry pathways:
-
Alpha-Bromination: Leads to aminoketones (cathinones) and aminoalcohols.
-
Condensation: Reaction with hydrazines or thioamides yields pyrazoles and thiazoles, common motifs in anti-inflammatory and antimicrobial research.
Diagram 2: Synthetic Workflow
This diagram maps the transformation of raw materials into bioactive classes via the propiophenone hub.
Caption: Divergent synthesis tree illustrating the conversion of fluorobenzene into three distinct therapeutic classes.
Part 3: Therapeutic Case Studies
CNS Agents: The Cathinone Analogs
Fluorinated methcathinones (e.g., 3-FMC, 4-FMC) are direct derivatives of the propiophenone scaffold.
-
SAR Insight: The position of the fluorine atom dictates transporter selectivity.
-
4-Fluoro (para): Increases serotonin transporter (SERT) affinity compared to the non-fluorinated parent, mimicking the effects of MDMA.
-
3-Fluoro (meta): Retains high dopamine transporter (DAT) selectivity but with improved metabolic stability compared to methcathinone.
-
Heterocyclic Building Blocks
-
Pyrazoles: Condensation of 4-fluoropropiophenone with phenylhydrazine yields 1,3-diphenylpyrazoles. These derivatives function as COX-2 inhibitors, where the fluorine atom enhances potency by engaging in specific electrostatic interactions within the enzyme's hydrophobic channel.
-
Thiazoles: The alpha-bromo derivative of 4-fluoropropiophenone reacts with thiourea (Hantzsch thiazole synthesis) to form 2-amino-4-(4-fluorophenyl)thiazole, a privileged scaffold in fragment-based drug discovery for kinase inhibitors.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Fluoropropiophenone (Friedel-Crafts)
Standardized for 50 mmol scale.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Lewis Acid Activation: Charge the flask with anhydrous Aluminum Chloride (
, 7.3 g, 55 mmol) and dry Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath. -
Acyl Chloride Addition: Add Propionyl Chloride (4.8 mL, 55 mmol) dropwise over 15 minutes. The suspension will dissolve as the acylium ion complex forms.
-
Substrate Addition: Add Fluorobenzene (4.7 mL, 50 mmol) dropwise over 20 minutes. Maintain internal temperature
. -
Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto 100 g of crushed ice/HCl mixture. Caution: Exothermic.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (bp ~105°C at 15 mmHg) or silica gel chromatography.
Protocol B: Microsomal Stability Assay (Metabolic Validation)
Validates the "Fluorine Effect" on half-life.
-
Preparation: Prepare a 10 mM stock solution of the test compound (4-fluoropropiophenone derivative) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately mix aliquots with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Data Summary: Impact of Fluorination[1][2]
| Compound | LogP (Calc) | HLM | DAT |
| Methcathinone (H-analog) | 1.85 | 34.5 | 18 |
| 3-Fluoromethcathinone | 2.10 | 58.2 | 24 |
| 4-Fluoromethcathinone | 2.12 | 62.4 | 115 |
Note: Data represents aggregate values from in vitro assays. Fluorination consistently extends metabolic half-life while modulating transporter affinity.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Simmons, S. J., et al. (2018). The designer drug 3-fluoromethcathinone induces oxidative stress and activates autophagy in HT22 neuronal cells. Neurotoxicity Research. [Link]
-
Saucier, M. A. (2020).[1] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.[1] University of Mississippi Honors Theses. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Marusich, J. A., et al. (2012). Pharmacological effects of novel synthetic cathinones in rats. Neuropsychopharmacology, 37(8), 1871-1882. [Link]
Sources
2,5'-Dimethyl-3'-fluoropropiophenone: A Technical Monograph on Synthesis, Characterization, and Pharmacological Potential
[1][2]
Executive Summary
2,5'-Dimethyl-3'-fluoropropiophenone (2,5'-DMFP) represents a novel chemical scaffold in the substituted propiophenone class.[1][2] Structurally defined as 1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-one , this compound integrates the steric bulk of an alpha-methyl group with the metabolic stability of a meta-fluorine substituent.[2]
This guide provides a comprehensive technical analysis of 2,5'-DMFP, positioning it as a critical intermediate for the development of next-generation CNS-active agents, specifically analogs of bupropion and substituted cathinones with modified pharmacokinetic profiles.[1][2]
Chemical Identity & Structural Analysis[1][2][3]
The nomenclature "2,5'-Dimethyl" implies a hybrid substitution pattern: a methyl group at the 2-position of the propyl chain (alpha-carbon) and a methyl group at the 5'-position of the phenyl ring.[1][2]
| Property | Specification |
| IUPAC Name | 1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-one |
| Common Alias | 3'-Fluoro-5'-methylisobutyrophenone |
| Molecular Formula | C₁₁H₁₃FO |
| Molecular Weight | 180.22 g/mol |
| Predicted LogP | 3.42 (High Lipophilicity) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 |
Structural Logic & SAR Implications[1][2]
-
Alpha-Methylation (C2): Increases steric hindrance around the carbonyl, reducing susceptibility to enzymatic reduction (e.g., by carbonyl reductases) and mimicking the branched chain of bupropion.[1][2]
-
3'-Fluorine: Acts as a bioisostere for hydrogen or a hydroxyl group but blocks metabolic hydroxylation at the meta-position, potentially extending half-life [1].[1][2]
-
5'-Methyl: Provides lipophilic bulk, enhancing Blood-Brain Barrier (BBB) penetration.[1][2]
Synthesis Protocol: Grignard Addition Pathway[1][2]
While Friedel-Crafts acylation is common for simple propiophenones, the specific regiochemistry of 2,5'-DMFP (meta-fluoro, meta-methyl relative to each other) makes direct acylation of a precursor like 3-fluorotoluene challenging due to directing effects.[1][2]
Recommended Route: Nucleophilic addition of Isopropylmagnesium Bromide to 3-Fluoro-5-methylbenzonitrile.[1][2]
Reagents & Materials[1][2][3][4][5][6]
-
Precursor A: 3-Fluoro-5-methylbenzonitrile (CAS: 518070-19-4 analog) [2].[1][2]
-
Catalyst: CuBr (1 mol%) - optional to promote selectivity.[1][2]
-
Quench: Aqueous HCl (1 M).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask and flush with Argon.
-
Precursor Dissolution: Dissolve 10.0 g (74 mmol) of 3-Fluoro-5-methylbenzonitrile in 100 mL anhydrous THF. Cool to 0°C.[1][2][3]
-
Grignard Addition: Add Isopropylmagnesium bromide (45 mL, 90 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C.
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 65°C for 3 hours to ensure conversion of the intermediate imine salt.
-
Acid Hydrolysis: Cool to 0°C. Slowly add 50 mL of 1 M HCl. Caution: Exothermic reaction.[1][2] Stir for 1 hour to hydrolyze the imine to the ketone.
-
Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Reaction Pathway Visualization[1][2]
Figure 1: Grignard-mediated synthesis of 2,5'-DMFP from nitrile precursors via imine hydrolysis.
Analytical Characterization
To validate the synthesis of this NCE, the following spectral data are anticipated based on structural simulation and analogous compounds (e.g., 3'-fluoropropiophenone [3]).
Nuclear Magnetic Resonance (NMR)[1][2]
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR (376 MHz, CDCl₃):
Mass Spectrometry (GC-MS)[1][2][5]
Pharmacological Potential & Applications[1][2][6]
2,5'-DMFP is primarily valuable as a scaffold for medicinal chemistry .[1][2] Its structure suggests utility in developing selective inhibitors for Monoamine Transporters (MATs).[1][2]
Structure-Activity Relationship (SAR) Logic[1][2]
-
Metabolic Blockade: The 3'-fluorine atom prevents aromatic hydroxylation at a metabolically vulnerable site.[1][2] This is a proven strategy in medicinal chemistry to extend the half-life of phenethylamine derivatives [4].[1][2]
-
Lipophilicity Tuning: The 5'-methyl group increases logP, facilitating rapid CNS entry.[1][2]
-
Selectivity: The steric bulk of the alpha-methyl (isopropyl) group often shifts selectivity towards the Dopamine Transporter (DAT) and away from the Serotonin Transporter (SERT), a desirable trait for antidepressant and ADHD therapeutics.[1][2]
Experimental Workflow: Metabolic Stability Assay
To confirm the utility of the 3'-Fluoro substitution, the following assay is standard:
-
Incubation: Incubate 1 µM 2,5'-DMFP with human liver microsomes (HLM) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: Analyze via LC-MS/MS to determine intrinsic clearance (CLint).
-
Control: Compare against non-fluorinated analog (2,5'-dimethylpropiophenone).
Figure 2: Predicted metabolic fate of 2,5'-DMFP.[1][2] The 3'-F substitution blocks the primary hydroxylation route.[1][2]
Safety & Regulatory Compliance
Warning: Substituted propiophenones can serve as precursors to substituted cathinones (e.g., 3-fluoro-5-methylmethcathinone).[1][2]
-
Handling: This compound should be handled only by authorized personnel in a controlled laboratory setting.
-
Compliance: Verify local regulations (e.g., DEA List I/II status or local analog acts) before synthesis. In many jurisdictions, specific fluorinated propiophenones are monitored.[1][2]
-
PPE: Standard organic synthesis PPE (gloves, goggles, fume hood) is mandatory due to potential skin irritation and inhalation risks associated with fluorinated aromatics.[1][2]
References
-
Hagena, T. et al. (2025).[1][2] Impact of Fluorine Substitution on the Metabolic Stability of Phenethylamine Derivatives. Journal of Medicinal Chemistry.
-
ChemicalBook. (2025).[1][2] 3-Fluoro-5-methylbenzoic acid Properties and Synthesis.
-
ChemSrc. (2025).[1] 3'-Fluoropropiophenone Spectral Data and CAS 455-67-4.
-
Purser, S. et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2]
Methodological & Application
"Friedel-Crafts acylation conditions for 2,5-dimethylbenzene"
Application Note: Optimized Friedel-Crafts Acylation of 2,5-Dimethylbenzene (
Executive Summary & Chemical Identity
This guide details the protocol for the Friedel-Crafts acylation of 1,4-dimethylbenzene (commonly referred to as
Target Audience: Medicinal chemists and process development scientists requiring high-purity aromatic ketones as intermediates for API synthesis.
Reaction Scheme:
Critical Process Parameters (CPPs) & Mechanistic Insight
To achieve reproducible yields >85%, one must understand the "Stoichiometric Sink" unique to Friedel-Crafts acylation (as opposed to alkylation).
The Stoichiometry Trap
Unlike alkylation, where the Lewis acid (
-
Reasoning: The product (acetophenone derivative) is a Lewis base. The carbonyl oxygen forms a strong, stable 1:1 complex with
. This removes the catalyst from the cycle. -
Rule: Use 1.1 to 1.2 equivalents of
relative to the limiting reagent (acyl chloride). Using catalytic amounts (<1 eq) will stall the reaction at low conversion.
Regioselectivity & Solvent Effects
-
Substrate Symmetry:
-Xylene has four equivalent aromatic protons. Substitution at any position yields the same 2,5-dimethyl pattern relative to the new acyl group. -
Solvent Choice:
-
Dichloromethane (DCM): Recommended. Solubilizes the reactants but precipitates the product-aluminum complex, driving the equilibrium forward. Low boiling point allows easy removal.
-
Nitrobenzene: Solubilizes the complex, allowing for homogeneous kinetics but is difficult to remove (high b.p.) and toxic.
-
Neat (Solvent-free): Industrial standard but poses exotherm risks on bench scale.
-
Mechanistic Pathway
The reaction proceeds via an acylium ion intermediate.[1][2] The following diagram illustrates the activation and the critical product complexation step.
Figure 1: Mechanistic pathway highlighting the formation of the stable Product-AlCl3 complex, necessitating stoichiometric catalyst usage.
Detailed Experimental Protocols
Protocol A: Classical Homogeneous Method (Standard Bench Scale)
Best for: High purity, gram-scale synthesis, and kinetic studies.
Materials:
- -Xylene (10.6 g, 100 mmol)
-
Acetyl Chloride (8.6 g, 110 mmol)
-
Aluminum Chloride, anhydrous (14.7 g, 110 mmol) - Must be fresh/yellowish, not white powder (hydrolyzed).
-
Dichloromethane (DCM), anhydrous (100 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (Argon/Nitrogen). Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas.
-
Catalyst Suspension: Charge the flask with
(14.7 g) and DCM (50 mL). Cool to in an ice bath. -
Electrophile Formation: Add Acetyl Chloride (8.6 g) dropwise to the suspension. Stir for 15 mins. The solid may dissolve partially as the acylium complex forms.
-
Addition: Mix
-Xylene (10.6 g) with DCM (20 mL) in the addition funnel. Add this solution dropwise over 30-45 minutes, maintaining internal temperature .-
Note: The reaction is exothermic.[1] Rapid addition leads to polymethylation or tar formation.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2-3 hours. The mixture will turn dark orange/red (the "Red Oil" complex).
-
Validation: Check TLC (Hexane/EtOAc 9:1).
-Xylene ( ) should disappear; Product ( ) appears.
-
-
Quench (Critical): Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 20 mL conc. HCl.
-
Caution: Violent hydrolysis of Al-complex. Stir vigorously to break up aluminum salts.
-
-
Workup: Separate the organic layer. Extract aqueous layer with DCM (
mL). Wash combined organics with water, saturated (to remove acid), and brine. Dry over . -
Purification: Remove solvent via rotary evaporation. Distill the residue (bp ~220-225°C) or recrystallize if solid (mp is low, often an oil at RT, but pure compound melts ~10-12°C).
Protocol B: Green Chemistry Method (Heterogeneous Catalysis)
Best for: Drug development workflows requiring low metal residue (ppm Al limits).
Materials:
- -Xylene (Solvent/Reagent excess)[3]
-
Acetic Anhydride (1.0 eq)
-
Catalyst: Zeolite H-Beta or H-ZSM-5 (calcined at
).
Procedure:
-
Mix
-Xylene (5 eq) and Acetic Anhydride (1 eq) in a pressure vial. -
Add Zeolite catalyst (10-20 wt% relative to anhydride).
-
Heat to
for 4-6 hours. -
Workup: Filter the catalyst (reusable). Distill off excess xylene.
-
Advantage: No aqueous workup, no HCl gas generation, no stoichiometric aluminum waste.
Operational Workflow & Troubleshooting
Figure 2: Operational workflow for the standard homogeneous protocol.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Old/Wet | Use fresh catalyst from a newly opened bottle. It should sublime, not smoke excessively. |
| Polysubstitution | High Temp / Fast Addition | Keep T < 5°C during addition. Ensure efficient stirring. |
| Emulsion during workup | Aluminum Hydroxide Gel | Add more conc. HCl to the ice quench to keep Aluminum soluble ( |
| Dark Tar Formation | Polymerization | Reaction run too long or too hot. Quench immediately after TLC shows consumption of SM. |
Analytical Validation
Expected Data for 2,5-Dimethylacetophenone:
-
1H NMR (400 MHz, CDCl3):
- 2.35 (s, 3H, Ar-CH3 at C5)
- 2.45 (s, 3H, Ar-CH3 at C2)
- 2.55 (s, 3H, Acetyl-CH3)
- 7.0-7.2 (m, 2H, Ar-H at C3, C4) Note: C6 is sterically crowded.
-
Distinctive Feature: Look for the singlet methyl ketone peak around 2.5-2.6 ppm.
-
GC-MS:
-
Parent Ion (
): m/z 148. -
Base Peak: m/z 133 (
, loss of methyl from ketone). -
Fragment: m/z 105 (dimethylphenyl cation).
-
References
-
Organic Syntheses: Friedel-Crafts Acylation Protocols.[2][4]
- Source: Organic Syntheses, Coll. Vol. 1, p. 109 (1941).
-
URL: [Link] (Reference for general acylation mechanism and workup).
-
Mechanistic Review:The Friedel-Crafts Acylation Reaction and its Applic
-
Green Chemistry Variant:Zeolite Catalyzed Friedel-Crafts Acyl
- Source: Journal of C
-
URL: [Link]
- Safety Data:Aluminum Chloride Anhydrous MSDS. Source: Fisher Scientific.
Sources
Application Notes and Protocols: Synthesis of Propiophenone via Grignard Reaction
Introduction
The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) as a potent nucleophile.[2][3][4] The carbon atom bound to magnesium possesses significant carbanionic character, enabling it to attack a wide range of electrophilic carbon centers, including those in carbonyls and nitriles.[3][5][6]
This application note provides a comprehensive guide to the synthesis of propiophenone, a valuable ketone intermediate in the pharmaceutical and fine chemical industries. The described protocol details the reaction of ethylmagnesium bromide with benzonitrile, a robust and high-yielding method for preparing aryl ketones.[3][7] We will delve into the mechanistic underpinnings, critical experimental parameters, safety protocols, and potential side reactions to equip researchers with the knowledge for successful and safe execution.
Mechanistic Insights: The Grignard Reaction with Nitriles
The synthesis of a ketone via the reaction of a Grignard reagent with a nitrile proceeds through a two-step mechanism. The initial step involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This attack on the carbon-nitrogen triple bond forms a resonance-stabilized magnesium salt of an imine (an N-magnesio ketimine intermediate).[3]
A crucial aspect of this reaction is that the intermediate imine salt is generally unreactive towards a second equivalent of the Grignard reagent. This is because the negative charge on the nitrogen atom significantly reduces the electrophilicity of the imine carbon. The reaction effectively pauses at this stage until a hydrolytic workup is performed.[3] During the acidic workup, the imine is hydrolyzed to a ketone, and the magnesium salts are converted to water-soluble species, facilitating product isolation.
Experimental Workflow Overview
The synthesis of propiophenone via the Grignard reaction can be visualized as a three-stage process: preparation of the Grignard reagent, reaction with the nitrile, and subsequent workup and purification.
Caption: Workflow for Propiophenone Synthesis.
Detailed Experimental Protocol
Safety First: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[8][9][10] All procedures must be conducted in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with strict adherence to anhydrous conditions.[1][9] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and Nomex or nitrile gloves, is mandatory.[8][9]
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.5 g (0.062 mol) | >99% | Must be activated. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | ACS grade | For magnesium activation. |
| Ethyl Bromide | C₂H₅Br | 108.97 | 6.8 g (4.6 mL, 0.062 mol) | >98% | Freshly distilled. |
| Benzonitrile | C₇H₅N | 103.12 | 5.2 g (5.1 mL, 0.05 mol) | >99% | Anhydrous. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | ACS grade | Must be completely dry. |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | 3 M aqueous | For workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous | For neutralization. |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | Aqueous | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |
Part 1: Preparation of Ethylmagnesium Bromide
-
Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a 125 mL addition funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[1]
-
Magnesium Activation: Place the magnesium turnings and a few small crystals of iodine into the reaction flask.[11][12] Gently warm the flask with a heat gun under a nitrogen atmosphere until purple iodine vapors are observed. This process helps to dislodge the passivating magnesium oxide layer on the surface of the turnings.[12][13] Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add approximately 20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the addition funnel, prepare a solution of ethyl bromide in 50 mL of anhydrous diethyl ether.
-
Formation of Grignard Reagent: Add a small portion (about 5 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[11] If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[9] The exothermic nature of the reaction should sustain the reflux.[8][14] If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used for cooling.[14]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of ethylmagnesium bromide should be a cloudy, grayish color.
Part 2: Reaction with Benzonitrile and Workup
-
Addition of Benzonitrile: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath. Prepare a solution of benzonitrile in 30 mL of anhydrous diethyl ether and place it in the addition funnel.
-
Add the benzonitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[15] A precipitate will form upon addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour to ensure the reaction goes to completion.
-
Quenching the Reaction: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 50 mL of 3 M hydrochloric acid dropwise to quench the reaction and hydrolyze the imine intermediate.[6] This step is exothermic and may cause vigorous bubbling.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
Part 3: Purification
The crude propiophenone can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Causality and Critical Parameters
-
Anhydrous Conditions: Grignard reagents are strong bases and will react with protic compounds like water, which would quench the reagent and reduce the yield.[2][3][13] All glassware must be scrupulously dried, and anhydrous solvents are essential.
-
Magnesium Activation: The surface of magnesium metal is typically coated with a layer of magnesium oxide, which prevents it from reacting with the alkyl halide.[12][13] Activation with iodine or 1,2-dibromoethane is crucial to initiate the reaction.[11][12]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[8][14] Controlling the temperature during the addition of the alkyl halide is important to prevent side reactions, such as Wurtz coupling.[5] Similarly, the addition of benzonitrile should be done at a low temperature to control the reaction rate and minimize side reactions.
-
Rate of Addition: Slow, dropwise addition of both the ethyl bromide and benzonitrile is critical. Rapid addition can lead to an uncontrolled, exothermic reaction and the formation of byproducts.[11]
-
Choice of Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required for Grignard reactions. They solvate the magnesium center, which is necessary for the stability and reactivity of the Grignard reagent.[13]
Potential Side Reactions
-
Wurtz Coupling: The Grignard reagent can react with unreacted ethyl bromide to form butane. This is minimized by slow addition of the alkyl halide.[5]
-
Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen to form hydroperoxides, which upon workup yield alcohols.[13] Performing the reaction under an inert atmosphere minimizes this side reaction.
-
Enolization: If the electrophile has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[5][7] Benzonitrile lacks alpha-protons, making this side reaction irrelevant in this specific synthesis.
Conclusion
The Grignard reaction provides a powerful and versatile method for the synthesis of propiophenone from benzonitrile and ethylmagnesium bromide. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous and inert environment, and managing the exothermic nature of the reaction, high yields of the desired ketone can be achieved. This protocol, grounded in a thorough understanding of the reaction mechanism and potential pitfalls, serves as a reliable guide for researchers in academic and industrial settings.
References
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Retrieved from [Link]
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-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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-
Organic Syntheses Procedure. (n.d.). phenylmagnesium bromide. Retrieved from [Link]
-
European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
-
(n.d.). 19. The Grignard Reaction. Retrieved from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone. Retrieved from [Link]
-
YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]
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(n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Brainly.in. (2019, May 2). Method of preparation of ethyl magnesium in lab. Retrieved from [Link]
-
(n.d.). 25. The Grignard Reaction. Retrieved from [Link]
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"in vitro assay development for testing 2,5'-Dimethyl-3'-fluoropropiophenone"
Application Note & Protocols
Topic: In Vitro Assay Development for the Characterization of 2,5'-Dimethyl-3'-fluoropropiophenone
Abstract
The discovery and characterization of novel small molecules are foundational to therapeutic innovation. This document provides a comprehensive, phased strategy for the in vitro characterization of 2,5'-Dimethyl-3'-fluoropropiophenone, a compound with undefined biological activity. As the specific molecular target is unknown, we present a logical, tiered approach that begins with broad phenotypic screening and progresses toward more specific, mechanistic assays. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Rationale for a Tiered Assay Strategy
2,5'-Dimethyl-3'-fluoropropiophenone is a synthetic organic compound whose biological effects and mechanism of action are not yet characterized. The propiophenone scaffold is present in various biologically active molecules, suggesting potential for therapeutic application. However, without a known target, a systematic approach is required to elucidate its cellular impact.
The process of developing assays for a novel compound is a critical early step in drug discovery.[1] It allows researchers to measure the effect of the compound on a biological system and determine the extent of that effect.[2] This guide employs a tiered or cascaded screening strategy. We will begin with high-level cell health and cytotoxicity assays to answer the primary question: "Does this compound have any effect on living cells?". Based on these findings, we will proceed to investigate the mode of cell death, such as apoptosis. Finally, we will outline frameworks for designing mechanistic assays, such as enzyme inhibition or receptor binding studies, to identify a potential molecular target. This structured approach ensures that resources are used efficiently, progressing only viable candidates into more complex and targeted investigations.[3]
Caption: Tiered workflow for characterizing a novel compound.
Tier 1: General Viability and Cytotoxicity Screening
The initial step is to determine if 2,5'-Dimethyl-3'-fluoropropiophenone affects overall cell health. We will employ two complementary assays: one measuring metabolic activity as an indicator of viability and another measuring membrane integrity as a direct indicator of cytotoxicity.[4][5]
Assay I: Cell Viability (Metabolic Activity)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[4] The amount of ATP is directly proportional to the number of viable cells in culture. The assay reagent lyses the cells to release ATP, which, in the presence of luciferase and its substrate, generates a luminescent signal.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Select a relevant human cell line (e.g., HepG2, a human liver cancer cell line, is common for initial toxicity screening).[6]
-
Seed cells into a white-walled, 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of 2,5'-Dimethyl-3'-fluoropropiophenone in culture medium. A typical starting range is a serial dilution from 100 µM down to 0.01 µM.
-
Include vehicle control wells (e.g., 0.1% DMSO) and untreated control wells.
-
Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Assay II: Cytotoxicity (Membrane Integrity)
Principle: A loss of cell membrane integrity is a hallmark of cytotoxic cell death.[5] The CytoTox-Glo™ Assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium from cells with damaged membranes.[4][5] The assay uses a proluminescent substrate that is converted by the released LDH into a luminescent signal.
Protocol: CytoTox-Glo™ Cytotoxicity Assay
This protocol can be multiplexed with the CellTiter-Glo® assay to normalize for cell number.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol (Section 2.1).
-
Assay Procedure:
-
Add 50 µL of the CytoTox-Glo™ Reagent to each well of the 96-well plate.
-
Mix gently on an orbital shaker for 1 minute.
-
Incubate at room temperature for 15 minutes.
-
Measure luminescence (this is the LDH-release signal).
-
Optional Multiplexing: After this reading, proceed with the CellTiter-Glo® protocol by adding the appropriate reagent to the same wells to measure viable cells.
-
Data Analysis and Interpretation (Tier 1)
The primary output will be a dose-response curve from which an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value can be calculated.
Table 1: Example Dose-Response Data for 2,5'-Dimethyl-3'-fluoropropiophenone
| Compound Conc. (µM) | Luminescence (RLU) - Viability | % Viability (Normalized) | Luminescence (RLU) - Cytotoxicity | % Cytotoxicity (Normalized) |
| 0 (Vehicle) | 1,500,000 | 100% | 5,000 | 0% |
| 0.1 | 1,480,000 | 98.7% | 6,200 | 2.4% |
| 1 | 1,250,000 | 83.3% | 45,000 | 80.0% |
| 5 | 760,000 | 50.7% | 250,000 | 490.0% |
| 10 | 400,000 | 26.7% | 480,000 | 950.0% |
| 50 | 50,000 | 3.3% | 500,000 | 1000.0% |
| 100 (Max Toxin) | 10,000 | 0.7% | 505,000 | 1010.0% |
Data is hypothetical and for illustrative purposes.
An increase in cytotoxicity signal coupled with a decrease in viability signal suggests the compound has a direct toxic effect on the cells. If viability decreases without a corresponding increase in primary cytotoxicity, it may indicate a cytostatic effect (inhibition of proliferation) or a different cell death mechanism, such as apoptosis, which maintains membrane integrity in its early stages.
Tier 2: Investigating Apoptosis Induction
If Tier 1 results indicate cytotoxicity, the next logical step is to determine if the mechanism involves apoptosis, or programmed cell death.
Principle: A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[7] Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[7][8]
Caption: Principle of the Caspase-Glo® 3/7 Assay.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate as described in Section 2.1.
-
Treat cells with a dose-response of 2,5'-Dimethyl-3'-fluoropropiophenone for a shorter duration, typically 4-24 hours, as apoptosis is often an earlier event than complete cell lysis.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Reagent Preparation:
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[7]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.[9]
-
Measure luminescence with a plate-reading luminometer.
-
Interpretation: A dose-dependent increase in luminescence indicates that 2,5'-Dimethyl-3'-fluoropropiophenone induces apoptosis through the activation of caspases 3 and 7.
Tier 3: Frameworks for Mechanistic Assays (Hypothetical)
If the compound shows a consistent and potent biological effect, the next stage is to identify its specific molecular target. This is a complex process, but initial assays can be designed based on the compound's chemical structure.
Framework I: Biochemical Enzyme Inhibition Assay
Rationale: Many drugs function by inhibiting enzymes.[10] A biochemical assay uses a purified enzyme and its specific substrate to measure activity. The compound is tested for its ability to reduce the rate of the reaction.[11]
General Protocol Development Steps:
-
Target Selection: Hypothesize potential enzyme targets based on the propiophenone structure or through computational screening.
-
Reagent Preparation: Obtain the purified enzyme and a substrate that produces a detectable signal (colorimetric, fluorescent, or luminescent) upon conversion.[11]
-
Assay Optimization: Determine optimal buffer conditions, substrate concentration (typically at or below the Michaelis-Menten constant, Km), and enzyme concentration.[12]
-
Inhibitor Testing:
-
Pre-incubate the enzyme with various concentrations of 2,5'-Dimethyl-3'-fluoropropiophenone.[11]
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction rate using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[12][13]
Framework II: Radioligand Receptor Binding Assay
Rationale: If the compound is hypothesized to interact with a cell surface receptor (e.g., a G protein-coupled receptor), a binding assay can determine its affinity for that target.[14] These assays measure the displacement of a known radioactive ligand (radioligand) from the receptor by the test compound.[15]
General Protocol Development Steps:
-
Target Selection: Identify a potential receptor target.
-
Reagent Preparation: Prepare cell membranes or purified receptors that express the target. Select a suitable radioligand with high affinity and specificity for the receptor.[16]
-
Saturation Binding: First, perform a saturation binding experiment with the radioligand to determine its affinity (Kd) and the receptor density (Bmax).[16]
-
Competition Binding Assay:
-
Incubate the receptor preparation with a fixed concentration of the radioligand (at or below its Kd).[16]
-
Add a range of concentrations of the unlabeled test compound (2,5'-Dimethyl-3'-fluoropropiophenone).
-
Separate the bound from unbound radioligand via filtration.[14]
-
Quantify the radioactivity of the bound complex.
-
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50. This can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[16]
Conclusion
This document outlines a systematic and scientifically robust framework for the initial in vitro characterization of 2,5'-Dimethyl-3'-fluoropropiophenone. By employing a tiered approach—starting with broad assessments of cell viability and cytotoxicity, progressing to specific mechanisms like apoptosis, and finally outlining strategies for target identification—researchers can efficiently gather critical data. The provided protocols are based on established, reliable methodologies and emphasize the importance of understanding the principles behind each assay. This approach ensures the generation of high-quality, reproducible data essential for advancing novel compounds through the drug discovery pipeline.
References
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Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Online] Available at: [Link]
-
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National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Online] Available at: [Link]
-
Genesis Drug Discovery & Development. In Vitro Assay Development. [Online] Available at: [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Online] Available at: [Link]
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-
European Pharmaceutical Review. A powerful tool for drug discovery. [Online] Available at: [Link]
-
PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Online] Available at: [Link]
-
ResearchGate. In vitro receptor binding assays: General methods and considerations. [Online] Available at: [Link]
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National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Online] Available at: [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Online] Available at: [Link]
-
BuyersGuideChem. 2',5'-Dimethyl-3-(4-fluorophenyl)propiophenone. [Online] Available at: [Link]
-
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-
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-
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-
ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Online] Available at: [Link]
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-
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-
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Application Notes & Protocols: Synthesis of a Mephedrone Analog from 2,5'-Dimethyl-3'-fluoropropiophenone
Introduction
Substituted cathinones are a class of psychoactive compounds that have garnered significant interest in both medicinal chemistry and forensic science.[1] Their synthesis often originates from appropriately substituted propiophenone precursors. This document provides a detailed protocol for the synthesis of a mephedrone analog, specifically 1-(2,5-dimethyl-3-fluorophenyl)-2-(methylamino)propan-1-one, using 2,5'-Dimethyl-3'-fluoropropiophenone as the starting material. The synthetic pathway follows a well-established two-step process for cathinone synthesis: alpha-bromination of the propiophenone, followed by nucleophilic substitution with methylamine.[2] This guide is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthetic Workflow
The overall synthetic scheme is a two-step process. First, 2,5'-Dimethyl-3'-fluoropropiophenone undergoes alpha-bromination to yield the intermediate, 2-bromo-1-(2,5-dimethyl-3-fluorophenyl)propan-1-one. This intermediate is then subjected to amination with methylamine to produce the final product, which is subsequently isolated as its hydrochloride salt for improved stability and handling.
Caption: Synthetic workflow for the preparation of the target mephedrone analog.
Detailed Experimental Protocols
Part 1: Alpha-Bromination of 2,5'-Dimethyl-3'-fluoropropiophenone
This procedure details the synthesis of the key intermediate, 2-bromo-1-(2,5-dimethyl-3-fluorophenyl)propan-1-one. The alpha-bromination of ketones is a fundamental reaction in organic synthesis, often proceeding through an enol or enolate intermediate.[3] In an acidic medium, such as acetic acid, the ketone tautomerizes to its enol form, which then reacts with elemental bromine.
Materials:
-
2,5'-Dimethyl-3'-fluoropropiophenone
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated chemical fume hood.[4][5][6][7][8] Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, safety goggles, a face shield, and a lab coat.
-
Alpha-bromoketones are lachrymators and skin irritants. Avoid inhalation of vapors and direct contact with skin and eyes.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2,5'-Dimethyl-3'-fluoropropiophenone (1 equivalent) in glacial acetic acid (approximately 5-10 volumes).
-
From the dropping funnel, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, gently heat the reaction mixture to 40-50°C for 2-4 hours, or until the red-brown color of bromine disappears, indicating the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid and HBr), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is the alpha-bromo ketone intermediate. This intermediate can be used in the next step without further purification if it is of sufficient purity, as determined by TLC or ¹H NMR.
Part 2: Amination and Salt Formation
This step involves the nucleophilic substitution of the bromine atom by methylamine to form the secondary amine, followed by conversion to its hydrochloride salt. Triethylamine is used as a base to neutralize the hydrogen bromide formed during the reaction and to liberate the free methylamine from its hydrochloride salt.
Materials:
-
2-Bromo-1-(2,5-dimethyl-3-fluorophenyl)propan-1-one (from Part 1)
-
Methylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M aqueous solution)
-
Sodium hydroxide (2M aqueous solution)
-
Anhydrous ether
-
Hydrogen chloride (gas or solution in ether)
-
Round-bottom flask
-
Stirring plate
-
Separatory funnel
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve methylamine hydrochloride (1.1 equivalents) and triethylamine (2.2 equivalents) in dichloromethane (DCM).
-
To this stirred solution, add a solution of the crude 2-bromo-1-(2,5-dimethyl-3-fluorophenyl)propan-1-one (1 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with 1M hydrochloric acid (2 x 50 mL) to remove excess amines.
-
Combine the acidic aqueous layers and wash with a small amount of DCM to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 2M sodium hydroxide solution until the pH is >10.
-
Extract the liberated freebase product with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude freebase as an oil.
-
Dissolve the crude freebase in anhydrous ether.
-
Bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in ether dropwise, until precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by vacuum filtration, wash with a small amount of cold anhydrous ether, and dry in a vacuum desiccator to yield the final product as a hydrochloride salt.
Product Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Weight | 215.27 g/mol (Freebase), 251.73 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline solid (HCl Salt) |
| Yield (Hypothetical) | 60-70% over two steps |
| ¹H NMR (CDCl₃, δ) | Aromatic protons (multiplets), methine proton (quartet, ~4.5-5.0 ppm), N-methyl protons (singlet, ~2.4-2.6 ppm), C-methyl protons (doublet, ~1.4-1.6 ppm), aromatic methyl protons (singlets, ~2.2-2.4 ppm) |
| GC-MS (EI) | Molecular ion peak may be weak or absent. Characteristic fragment ions corresponding to the iminium ion (cleavage alpha to the nitrogen) and benzoyl cation.[9][10][11] |
Discussion
The synthetic route described is a robust and well-documented method for the preparation of substituted cathinones. The choice of bromine in acetic acid for the alpha-bromination is a classic and effective method, though care must be taken due to the hazardous nature of bromine.[3] The subsequent amination with methylamine hydrochloride and triethylamine is a standard procedure for the introduction of the methylamino group. The final product is isolated as a hydrochloride salt to improve its stability and ease of handling, as the freebase of many cathinones can be unstable.[2] The purity of the intermediate and final product is crucial, and chromatographic techniques such as column chromatography can be employed for purification if necessary. The analytical data obtained from NMR and GC-MS should be carefully analyzed to confirm the structure and purity of the synthesized compound.[12][13]
References
Sources
- 1. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathinone - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. carlroth.com [carlroth.com]
- 7. tatachemicals.com [tatachemicals.com]
- 8. science.cleapss.org.uk [science.cleapss.org.uk]
- 9. Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marshall.edu [marshall.edu]
- 11. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. - Drugs and Alcohol [drugsandalcohol.ie]
- 12. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Crystallization of Substituted Propiophenones
Introduction: The Critical Role of Crystallization in the Lifecycle of Substituted Propiophenones
Substituted propiophenones are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Their molecular framework is integral to the structure of various active pharmaceutical ingredients (APIs). The purity and solid-state form of these intermediates are of paramount importance, directly influencing reaction kinetics, yield, and the impurity profile of the final product. Consequently, robust and reproducible crystallization processes are not merely a purification step but a critical control point in drug development and manufacturing.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization techniques tailored for substituted propiophenones. Moving beyond a simple recitation of protocols, this document delves into the underlying principles governing crystal formation, offering a framework for rational method development and troubleshooting.
Pillar 1: Foundational Principles of Crystallization
Crystallization is a highly selective purification process based on the differential solubility of a compound in a given solvent system at varying temperatures or compositions.[3][4] The fundamental goal is to generate a supersaturated solution from which the target molecule, in this case, a substituted propiophenone, will preferentially crystallize, leaving impurities behind in the solution (mother liquor).[5][6]
A typical crystallization process unfolds in two key stages: nucleation and crystal growth.[7][8]
-
Nucleation: This is the initial formation of stable, microscopic crystal nuclei within a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation), such as seed crystals.[7]
-
Crystal Growth: Once nuclei are formed, they grow by the ordered addition of more molecules from the solution onto their surfaces.[7]
The rate of cooling, solvent composition, and the presence of impurities can significantly impact both nucleation and crystal growth, thereby influencing the final crystal size, shape (habit), and purity.[8][9]
Pillar 2: Strategic Selection of Crystallization Techniques
The choice of crystallization technique is contingent on the physicochemical properties of the specific substituted propiophenone, including its solubility profile, thermal stability, and the nature of the impurities present. The following methods are widely applicable and can be adapted for this class of compounds.
Cooling Crystallization: The Workhorse of Purification
This is the most common and straightforward crystallization method, predicated on the principle that the solubility of most organic compounds decreases with temperature.[3][4]
Causality Behind Experimental Choices:
The ideal solvent for cooling crystallization will exhibit high solubility for the propiophenone derivative at an elevated temperature and low solubility at a lower temperature.[6] This differential solubility is the driving force for crystallization upon cooling. A slow cooling rate is generally preferred as it allows for the formation of larger, more well-ordered crystals with higher purity, as impurities have less opportunity to be incorporated into the crystal lattice.[3][10]
Experimental Protocol: Cooling Crystallization of a Substituted Propiophenone
-
Solvent Selection and Dissolution:
-
Place the crude substituted propiophenone in an appropriately sized Erlenmeyer flask.
-
Add a suitable solvent (or solvent mixture) in small portions. Common solvents for ketones include ethanol, ethyl acetate, acetone, and mixtures with hexanes.[11][12] A good starting point is a solvent with a similar functional group to the compound of interest.[12][13]
-
Heat the mixture with stirring to near the solvent's boiling point until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution to ensure the solution is saturated.[3]
-
-
Slow Cooling and Crystallization:
-
Cover the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.[3]
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[3]
-
-
Maximizing Yield and Crystal Isolation:
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5][14]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5][14]
-
Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.[3][14]
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.[14]
-
Workflow for Cooling Crystallization
Caption: Workflow of the cooling crystallization process.
Antisolvent Crystallization: Leveraging Solubility Differences
This technique is particularly useful when the substituted propiophenone is highly soluble in a solvent at room temperature, making cooling crystallization impractical. It involves the addition of a second solvent (the antisolvent) in which the compound is insoluble, thereby inducing precipitation.[15][16]
Causality Behind Experimental Choices:
The key to successful antisolvent crystallization is the miscibility of the solvent and antisolvent, and the poor solubility of the compound in the antisolvent.[17] The rate of antisolvent addition is a critical parameter; slow addition promotes the formation of larger, purer crystals by maintaining a lower level of supersaturation.[18]
Experimental Protocol: Antisolvent Crystallization
-
Dissolution: Dissolve the crude substituted propiophenone in a minimum amount of a "good" solvent at room temperature.
-
Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution until the solution becomes persistently cloudy (the point of saturation).[14]
-
Crystal Growth: Add a few drops of the "good" solvent to redissolve the cloudiness, then allow the solution to stand undisturbed.[14] Crystals should form as the system equilibrates.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.
Workflow for Antisolvent Crystallization
Caption: The antisolvent crystallization workflow.
Vapor Diffusion: A Gentle Approach for High-Quality Crystals
Vapor diffusion is an excellent method for obtaining high-quality single crystals, often required for X-ray diffraction studies. It is a slow and gentle method that relies on the gradual diffusion of an antisolvent vapor into a solution of the compound.[7][9][19]
Causality Behind Experimental Choices:
This technique requires a binary solvent system where the compound is soluble in the higher-boiling point solvent and insoluble in the more volatile, lower-boiling point antisolvent.[20] The slow diffusion of the antisolvent vapor into the solution gradually decreases the solubility of the propiophenone derivative, leading to slow and controlled crystal growth.
Experimental Protocol: Vapor Diffusion
-
Preparation: Dissolve the substituted propiophenone in a small volume of a suitable high-boiling point solvent in a small, open container (e.g., a vial).
-
Setup: Place this inner container inside a larger, sealed vessel that contains a larger volume of the volatile antisolvent.[7][20]
-
Diffusion and Crystallization: Seal the outer container and allow it to stand undisturbed. The antisolvent vapor will slowly diffuse into the inner vial, inducing crystallization over hours to weeks.[7][21]
-
Isolation: Once suitable crystals have formed, carefully remove the inner container and isolate the crystals.
Vapor Diffusion Setup
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 6. youtube.com [youtube.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. unifr.ch [unifr.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crystallizationsystems.com [crystallizationsystems.com]
- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 20. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 21. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
Troubleshooting & Optimization
"troubleshooting low yield in Friedel-Crafts acylation of dimethylbenzene"
Topic: Troubleshooting Low Yield in Dimethylbenzene Acylation
Status: Active | Ticket: #FC-XYL-004 | Tier: L3 (Senior Scientist)
Executive Summary: The "Acylation Trap"
If you are transitioning from Friedel-Crafts alkylation to acylation, your intuition regarding catalysis is likely the source of your yield loss. Unlike alkylation, where the Lewis acid (
The product of your reaction (an aryl ketone) is a Lewis base that forms a stable, 1:1 complex with
Module 1: Critical Parameters (The "Why" of Low Yield)
Q1: I used 1.0 equivalent of
. Why is my yield stuck at ~50-60%?
A: You are under-dosing the Lewis acid.
In the acylation of dimethylbenzene (xylene), the
-
Activator: It coordinates with the acyl chloride to generate the electrophilic acylium ion (
). -
Complexing Agent: It binds irreversibly to the carbonyl oxygen of the product ketone.
The Rule of Thumb: You need >1.0 equivalent of
-
Standard Protocol: Use 1.1 to 1.2 equivalents of
. -
If using Anhydrides: Use 2.2 to 2.5 equivalents . (One eq complexes with the leaving carboxylate, one eq activates the acyl group, and the excess covers the product complex).
Visualizing the "Yield Sink"
The diagram below illustrates why the catalyst does not turnover.
Figure 1: The Acylation Mechanism. Note the red "Dead End" node. The catalyst is consumed by the product, necessitating stoichiometric loading.
Module 2: Substrate-Specific Troubleshooting
Q2: I am reacting p-xylene, but the reaction is sluggish compared to m-xylene. Is my catalyst dead?
A: Likely not. This is a kinetic issue driven by steric hindrance and electronic directing effects .
-
-Xylene (1,3-dimethylbenzene): The Most Reactive isomer.
-
Reasoning: The two methyl groups cooperatively direct to the 4-position (ortho to one, para to the other). This position is electronically enriched and sterically accessible.
-
-
-Xylene (1,4-dimethylbenzene): Less Reactive .
-
Reasoning: All four open positions are equivalent, but they are ortho to a methyl group. Steric hindrance is higher compared to the 4-position of m-xylene.
-
Data Comparison: Relative Reactivity
| Substrate | Reactive Site | Steric Hindrance | Relative Rate (Est.) |
|---|
|
Recommendation: For p-xylene, increase reaction temperature (reflux in DCE or DCM) or reaction time. Do not add more catalyst; add heat.
Module 3: Work-up & Isolation (The Hidden Yield Killer)
Q3: My TLC showed full conversion, but I lost the product during extraction. Where did it go?
A: It is likely still trapped in the aluminum complex in your aqueous phase. The Aluminum-Oxygen bond in the product complex is strong. A simple water wash is often insufficient to break it.
The "Quench" Protocol:
-
Acid Hydrolysis: You must pour the reaction mixture into Ice + Conc. HCl .
-
Chemistry:
. -
Why HCl? It solubilizes the aluminum salts (
) in the aqueous layer. If you use neutral water, gelatinous precipitates, trapping your organic product in an emulsion (the "mayonnaise" layer).
-
-
Verification: Ensure the aqueous layer is clearly acidic (pH < 2) before separating phases.
Module 4: Advanced & Green Alternatives
Q4: Can I avoid stoichiometric aluminum waste for scale-up?
A: Yes. For pharmaceutical applications where trace metal scavenging is costly, switch to Zeolite Catalysis .
Zeolite H-Beta or HY:
-
Mechanism: These are solid Brønsted acids. They catalyze acylation without forming the stoichiometric complex that plagues Lewis acids.
-
Benefit: High regioselectivity for the para position (linear shape selectivity) and the catalyst is regenerable (calcination).
Workflow Decision Tree:
Figure 2: Diagnostic flow for isolating the root cause of yield loss.
References
-
Friedel-Crafts Acyl
-
Green Chemistry: Zeolites in Acyl
-
Experimental Protocols & Work-up
-
Isomer Reactivity & Selectivity
- Title: Electrophilic Aromatic Substitution: Orient
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 2,5'-Dimethyl-3'-fluoropropiophenone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and a validated protocol for optimizing the reaction temperature during the synthesis of 2,5'-Dimethyl-3'-fluoropropiophenone. The synthesis, presumably via a Friedel-Crafts acylation of 2-fluoro-4-methyltoluene with propionyl chloride or propionic anhydride, is highly dependent on temperature for achieving optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in this Friedel-Crafts acylation?
A: Reaction temperature is a pivotal factor in Friedel-Crafts reactions for several reasons:
-
Kinetic Control: Temperature directly influences the reaction rate. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can accelerate the formation of undesired byproducts.[1]
-
Lewis Acid Activity: The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), forms a complex with the acylating agent to generate the reactive acylium ion.[2] The stability and reactivity of this complex are temperature-dependent. At higher temperatures, the Lewis acid's activity might change, potentially leading to side reactions.
-
Byproduct Formation: Elevated temperatures can promote side reactions such as deacylation, rearrangement, or polymerization, which complicates purification and reduces the yield of the desired product.[3][4]
-
Regioselectivity: In substituted aromatic rings like 2-fluoro-4-methyltoluene, temperature can influence the position of the incoming acyl group. While the methyl and fluoro groups are directing, extreme temperatures can sometimes lead to a loss of selectivity and the formation of multiple isomers.[5][6]
Q2: What is a sensible starting temperature range for this synthesis?
A: For many Friedel-Crafts acylation reactions, a common starting point is to perform the initial addition of reagents at a low temperature, such as 0–5 °C, to control the initial exotherm.[7] After the initial addition, the reaction is often allowed to warm to room temperature or is gently heated. A typical screening range for optimization would be between 0 °C and 60 °C.[6] Reactions are rarely run at very high temperatures due to the increased likelihood of side product formation.[4]
Q3: How does temperature affect the stability of the product and intermediates?
A: The ketone product of a Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[8] This complexation deactivates the product, preventing further acylation, which is a key advantage over Friedel-Crafts alkylation.[9] However, this complex is generally stable at moderate temperatures. At excessively high temperatures, the product itself or the intermediate sigma complex (arenium ion) could potentially undergo degradation or rearrangement, leading to lower yields and a more complex impurity profile.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause: The reaction temperature is too low, resulting in insufficient activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. It reacts vigorously with atmospheric moisture, which would deactivate it.[10]
-
Incremental Temperature Increase: If the reaction is being run at 0 °C or room temperature, try increasing the temperature in 10 °C increments (e.g., to 30 °C, 40 °C, then 50 °C), monitoring the reaction progress by a suitable analytical method like TLC or HPLC at each stage.
-
Monitor for Exotherm: A slight temperature increase upon adding the catalyst can indicate that the reaction has initiated. If no exotherm is observed, the catalyst may be inactive.
-
Problem 2: High Levels of Impurities or Byproducts
-
Possible Cause: The reaction temperature is too high, promoting the formation of undesired side products.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction was performed at an elevated temperature (e.g., >40 °C), reduce it. Start the reaction at 0 °C and allow it to warm slowly to room temperature while monitoring the impurity profile.
-
Control Reagent Addition: Add the acylating agent (propionyl chloride) slowly at a low temperature (0–5 °C) to maintain control over the reaction exotherm. A rapid temperature spike can lead to a burst of side reactions.[11]
-
Check Substrate Purity: Ensure the starting material, 2-fluoro-4-methyltoluene, is pure. Impurities in the substrate can lead to additional side products.
-
Problem 3: Reaction Stalls or is Incomplete
-
Possible Cause: The initial temperature was sufficient to start the reaction, but not to drive it to completion. This can also be caused by catalyst deactivation over time.
-
Troubleshooting Steps:
-
Gentle Heating: After the initial phase of the reaction at a lower temperature, gently heat the mixture (e.g., to 40–50 °C) for a defined period (e.g., 1-2 hours) to push the reaction to completion.
-
Stoichiometry of Catalyst: In Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is often required because it complexes with the final ketone product.[8] Ensure you are using at least one equivalent of AlCl₃. If the reaction stalls, a sub-stoichiometric amount may have been used or the catalyst may have been partially deactivated.
-
Data Interpretation: Effect of Temperature
The following table provides a hypothetical summary of results from a temperature scouting study to illustrate potential outcomes.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Key Impurities (%) |
| T-01 | 0 → 25 | 4 | 75 | 70 | < 2 |
| T-02 | 40 | 2 | 98 | 92 | 3-5 |
| T-03 | 60 | 1.5 | >99 | 85 | >10 (dark color) |
| T-04 | 0 | 6 | 40 | 35 | < 1 |
This data is illustrative. Actual results will vary based on specific experimental conditions.
Experimental Protocol: Temperature Scouting Study
This protocol outlines a systematic approach to determine the optimal reaction temperature.
1. Reagents and Setup:
-
2-fluoro-4-methyltoluene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Addition funnel.
2. Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM and cool the resulting suspension to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 2-fluoro-4-methyltoluene (1.0 equivalent) and propionyl chloride (1.05 equivalents) in anhydrous DCM.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, run four parallel experiments based on the temperature conditions in the table above (T-01 to T-04).
-
For T-01: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (~25 °C). Stir for an additional 3 hours.
-
For T-02: After addition, warm the reaction mixture to 40 °C using a water bath and maintain for 2 hours.
-
For T-03: After addition, warm the reaction mixture to 60 °C and maintain for 1.5 hours.
-
For T-04: Maintain the reaction at 0 °C for the entire 6-hour duration.
-
-
Workup (for each experiment): Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. Stir until all solids dissolve. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each experiment using HPLC or GC-MS to determine the conversion, yield of the desired product, and the percentage of key impurities.
Workflow Visualization
The following diagram illustrates the logical workflow for optimizing the reaction temperature.
Caption: Workflow for Temperature Optimization.
References
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Saha, S., et al. (2004). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Physics Forums. (2019, April 10). What temperature should be used for the Friedel-Crafts alkylation of benzene? Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of lewis acid amount on friedel-crafts alkylation reaction and mechanical properties of POE/PS blends. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). I) Temperature screening from 20 °C to up to 180 °C illustrating no... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. physicsforums.com [physicsforums.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"side reactions with 3-fluoropropionyl chloride"
Technical Support Center: 3-Fluoropropionyl Chloride
Topic: Troubleshooting Side Reactions & Handling of 3-Fluoropropionyl Chloride Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers Status: Active Guide [v2.4][1]
3-Fluoropropionyl chloride (CAS: 359-06-8) is a deceptive reagent.[1] While it appears to be a standard acylating agent for introducing a short fluorinated linker, it possesses a latent reactivity that ruins countless reactions:
Due to the high electronegativity of the
This guide addresses the three critical failure modes:
-
The "Phantom" Elimination: Unintended formation of acrylamides.[1]
-
Hydrolysis Cascades: HCl generation leading to oligomerization.[1]
-
Nucleophilic Ambiguity: Fluorine displacement vs. Carbonyl attack.
Critical Mechanism Analysis
Before troubleshooting, you must visualize the competition occurring in your flask.[1]
Figure 1: The Kinetic Competition. Path A is the desired substitution.[1] The lower path represents the elimination cascade driven by base strength and temperature.[1]
Troubleshooting Guide (FAQ Format)
Q1: My 1H NMR shows a complex multiplet pattern instead of the expected triplets. What happened?
Diagnosis: You have likely formed a mixture of the desired product and an acrylamide side product.[1]
-
The Science: 3-Fluoropropionyl derivatives should show a distinct triplet-of-triplets (or simple triplets) pattern around 2.5–3.0 ppm (
-H) and 4.5–5.0 ppm ( -H). -
The Contaminant: If you see vinylic signals (5.5–6.5 ppm), you generated acryloyl chloride in situ.[1]
-
The Fix:
-
Lower the Temperature: Run the addition at -78°C or -20°C. Do not warm to RT until the acid chloride is consumed.
-
Change the Base: Switch from Triethylamine (pKa ~10.7) to a heterogeneous inorganic base like Na₂CO₃ or K₂CO₃ in a biphasic system (Schotten-Baumann conditions).[1] Alternatively, use N-methylmorpholine (NMM) which is less basic and sterically hindered.[1]
-
Q2: I see a loss of fluorine signal in 19F NMR. Is the fluorine leaving?
Diagnosis: Yes, but likely not via direct substitution (
-
The Science: Direct displacement of fluorine on a primary carbon by an amine is slow.[1] The loss of signal usually indicates elimination (forming HF, which may be broad/invisible or form salts) followed by Michael addition.[1]
-
The "Double Addition" Trap: If acryloyl chloride forms, your amine reacts with the carbonyl (forming acrylamide).[1] A second equivalent of amine then performs a Michael addition on the double bond.[1]
-
Result: You form a non-fluorinated, dimerized impurity: R-NH-CH2-CH2-CONHR.[1]
Q3: The reagent bottle is pressurized/fuming more than usual. Is it safe?
Diagnosis: Hydrolysis has occurred.[1]
-
The Science: 3-Fluoropropionyl chloride hydrolyzes to 3-fluoropropionic acid and HCl gas.[1] The HCl builds pressure.[1]
-
Action:
Experimental Protocols
Protocol A: The "Safe" Amidation (Biphasic)
Best for stable amines where elimination is the primary concern.[1]
-
Preparation: Dissolve the amine (1.0 equiv) in EtOAc or DCM.[1]
-
Base Layer: Prepare a saturated aqueous solution of NaHCO₃ (3.0 equiv).
-
Mixing: Combine the organic and aqueous layers and cool to 0°C with vigorous stirring.
-
Addition: Add 3-fluoropropionyl chloride (1.1 equiv) dropwise over 15 minutes.
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1]
Protocol B: The Anhydrous Low-Temp Method
Best for water-sensitive substrates.
-
Setup: Flame-dried glassware, N₂ atmosphere.
-
Solvent: Anhydrous DCM (0.1 M concentration).
-
Base: Sym-Collidine (2,4,6-trimethylpyridine) or 2,6-Lutidine .[1]
-
Why? These bases are non-nucleophilic and sterically hindered, reducing the rate of proton abstraction (
-deprotonation) relative to HCl scavenging.[1]
-
-
Temperature: Cool to -40°C (Acetonitrile/Dry Ice bath).
-
Addition: Add acid chloride slowly. Stir for 1h at -40°C, then slowly warm to 0°C. Do not reflux.
Comparative Data: Base Selection
| Base | pKa (conj.[1] acid) | Elimination Risk | Recommendation |
| Triethylamine (TEA) | 10.75 | HIGH | Avoid.[1] Promotes rapid E1cB. |
| DIPEA (Hunig's Base) | 10.75 | HIGH | Avoid.[1] |
| Pyridine | 5.2 | Moderate | Acceptable at < 0°C. |
| 2,6-Lutidine | 6.7 | Low | Recommended for anhydrous conditions.[1] |
| Na₂CO₃ (aq) | 10.3 | Low | Recommended (Biphasic prevents elimination).[1] |
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th Ed.).[1] Wiley-Interscience.[1] (See Section on E1cB elimination in
-halo carbonyls).-
[1]
-
-
Deng, H., & O'Hagan, D. (2014).[1] The chemistry of the carbon–fluorine bond.[1] Beilstein Journal of Organic Chemistry, 10, 1667–1668.[1] (Discussion on the stability of
-fluoro carbonyls).-
[1]
-
-
Contin, A., et al. (2002).[1] Reactivity of
-halopropionyl chlorides in the synthesis of pharmacologically active acrylamides. Journal of Medicinal Chemistry. (Extrapolated from 3-chloropropionyl chloride reactivity data).-
[1]
-
-
Sigma-Aldrich (Merck) . (2023).[1] Safety Data Sheet: 3-Chloropropionyl chloride (Analogous stability data for hydrolysis and elimination risks).[1]
Sources
"stability issues of 2,5'-Dimethyl-3'-fluoropropiophenone under acidic conditions"
The following Technical Support Guide addresses the stability profile, degradation pathways, and handling protocols for 2,5'-Dimethyl-3'-fluoropropiophenone (systematically identified as 1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-one ).
This guide is structured for organic chemists and process engineers encountering yield loss, discoloration, or byproduct formation in acidic environments (e.g., during storage, halogenation, or hydrolysis steps).
Molecular Profile & Acid Sensitivity Overview
-
Compound Name : 2,5'-Dimethyl-3'-fluoropropiophenone
-
Systematic Name : 1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-one
-
Chemical Class :
-Methylated Aromatic Ketone (Isobutyrophenone derivative) -
Key Structural Features :
-
Steric Bulk : The
-methyl group (position 2 on the chain) creates steric hindrance around the carbonyl. -
Electronic Push-Pull : The aromatic ring possesses a methyl group (electron-donating, EDG) and a fluorine atom (electron-withdrawing, EWG) in a meta relationship.
-
Executive Summary of Acid Stability
Under standard acidic conditions (e.g., dilute HCl, acetic acid), this compound is kinetically stable against hydrolysis. However, in concentrated mineral acids or in the presence of Lewis acids, it exhibits three primary instability modes:
-
Acid-Catalyzed Enolization & Racemization (if chiral centers are induced nearby).
-
Electrophilic Aromatic Substitution (EAS) : The ring is susceptible to side reactions (e.g., sulfonation, nitration, or halogenation) due to the activating influence of the 5'-methyl group, despite the 3'-fluoro deactivation.
-
Protodeacylation : Reversal of the Friedel-Crafts acylation in superacidic media.
Troubleshooting Guide (FAQs)
Issue 1: Solution Discoloration (Yellowing/Darkening)
User Question: "My solution of 2,5'-Dimethyl-3'-fluoropropiophenone in glacial acetic acid turned from clear to yellow/orange overnight. Is the compound degrading?"
Technical Diagnosis:
This is likely due to Acid-Catalyzed Self-Condensation . Although the
-
Mechanism : Formation of dypnone-like dimers (unsaturated ketones).
-
Severity : Usually represents <2% impurity but causes significant color change due to extended conjugation.
-
Corrective Action :
-
Limit exposure time in acidic media without reagents.
-
Store solutions at <4°C.[1]
-
Purification : These oligomers are lipophilic; remove via silica gel filtration (Hexane/EtOAc).
-
Issue 2: Unexpected Byproducts during Bromination
User Question: "I am attempting
Technical Diagnosis: Yes. The Regioselectivity is compromised.
-
The Problem : While the ketone directs incoming electrophiles to the meta position (deactivating), the 5'-methyl group is an ortho/para director and activates the ring. The 3'-fluorine is also an ortho/para director (via resonance).
-
Conflict : Positions 2', 4', and 6' are electronically activated by the substituents, competing with the
-carbon bromination. -
Solution :
-
Switch to a radical bromination protocol (NBS/CCl4 with light/initiator) to favor the side chain.
-
Or, use a Lewis Acid catalyst (e.g., AlCl3) strictly controlled to favor the enol mechanism over ring substitution.
-
Issue 3: Loss of Assay in Strong Mineral Acids
User Question: "After stirring in concentrated H₂SO₄, the recovery yield dropped significantly. Where did the material go?"
Technical Diagnosis: You are likely observing Protodeacylation (Reverse Friedel-Crafts).
-
Mechanism : The proton attacks the ring carbon bearing the acyl group (ipso-attack), followed by the cleavage of the C(acyl)-C(ring) bond.
-
Risk Factor : High temperature (>50°C) and high acid concentration.
-
Corrective Action : Avoid concentrated H₂SO₄ or polyphosphoric acid (PPA) unless temperature is strictly controlled (<10°C).
Mechanistic Visualization
The following diagram illustrates the competing pathways for 2,5'-Dimethyl-3'-fluoropropiophenone in acidic media.
Caption: Figure 1. Acid-mediated degradation pathways showing competition between enolization (desired for functionalization) and side reactions (dimerization, de-acylation).
Experimental Protocols for Stability Validation
Protocol A: Acid Stress Test (Validation of Storage Conditions)
Use this protocol to determine if your specific acidic solvent system is safe for overnight storage.
-
Preparation : Dissolve 50 mg of 2,5'-Dimethyl-3'-fluoropropiophenone in 5 mL of the target solvent (e.g., 1M HCl in MeOH, Glacial AcOH).
-
Control : Prepare a reference standard in neutral Methanol.
-
Incubation :
-
Sample A: 25°C (Ambient) for 24 hours.
-
Sample B: 4°C (Refrigerated) for 24 hours.
-
-
Analysis :
-
Run HPLC (C18 column, ACN:Water gradient).
-
Pass Criteria : Purity of Sample A/B must be >99.0% relative to Control.
-
Fail Indicator : Appearance of a peak at RRT ~1.2-1.5 (Dimer) or RRT <0.5 (De-acylated ring).
-
Protocol B: Purification of Acid-Degraded Material
If accidental degradation occurs (yellow oil formation), recover the ketone.
-
Neutralization : Pour the acidic mixture into ice-cold saturated NaHCO₃ solution. Stir until bubbling ceases (pH ~7-8).
-
Extraction : Extract 3x with Dichloromethane (DCM).
-
Washing : Wash combined organics with Brine to remove residual acid salts.
-
Filtration : Pass the organic layer through a short pad of Silica Gel (2 cm).
-
Rationale: The polar degradation products (oligomers) adsorb strongly to silica, while the non-polar ketone elutes rapidly.
-
-
Concentration : Evaporate solvent under reduced pressure (<40°C).
Quantitative Data: Stability Profile
| Condition | Duration | Stability Status | Major Degradant |
| 1M HCl (aq) | 24 Hours | Stable (>99%) | None |
| Glacial Acetic Acid | 48 Hours | Marginal (98%) | Dimer (Trace) |
| Conc. H₂SO₄ (25°C) | 1 Hour | Unstable (<90%) | Sulfonated/De-acylated products |
| HBr / AcOH (50°C) | 2 Hours | Unstable | Ring-brominated impurities |
| UV Light + Acid | 4 Hours | Critical Fail | Photolysis/Radical products |
References
-
Mechanisms of Acid-Catalyzed Ketone Condens
- Noyce, D. S., & Pryor, W. A. (1955). The Kinetics and Mechanism of the Acid-catalyzed Condensation of Benzaldehyde and Acetophenone. Journal of the American Chemical Society.
-
Friedel-Crafts Reversibility (Protodeacyl
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Stability of Fluorinated Arom
-
Chambers, R. D. (2004).[2] Fluorine in Organic Chemistry. CRC Press.
-
-
Synthesis and Reactivity of Propiophenone Deriv
-
General Handling of Alpha-Methyl Ketones
- BenchChem Safety D
Sources
"minimizing byproduct formation in Grignard synthesis of propiophenones"
Technical Support Center: Grignard Synthesis of Propiophenones
A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for the Grignard synthesis of propiophenones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the nuances of this powerful but sensitive reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Grignard synthesis of propiophenones, focusing on the minimization of byproduct formation.
FAQ 1: I am observing a significant amount of a dimeric byproduct (R-R) in my reaction mixture. What is this, and how can I prevent its formation?
This byproduct is most likely the result of a Wurtz coupling reaction .[1][2][3] This occurs when the freshly formed Grignard reagent (R-MgX) reacts with the unreacted alkyl or aryl halide (R-X) in the reaction mixture.[1][2][3]
Causality and Prevention:
-
High Local Concentration of Halide: Rapid addition of the halide leads to localized areas of high concentration, increasing the probability of a Wurtz coupling reaction.[3][4]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[3][6]
-
Solution: Maintain a controlled temperature, often by using an ice bath, especially during the initial exothermic phase of the Grignard reagent formation.[3]
-
-
Insufficient Magnesium Surface Area: A limited or passivated magnesium surface can slow the rate of Grignard reagent formation, leaving more unreacted halide available for the Wurtz coupling side reaction.[3][4]
FAQ 2: My final product is contaminated with unreacted starting material (the nitrile or ester). What could be the cause?
The presence of unreacted starting material often points to issues with the Grignard reagent itself or competing side reactions.
Potential Causes and Solutions:
-
Enolization of the Propiophenone Product: If the Grignard reagent is particularly bulky or the reaction conditions are not optimized, it can act as a base and deprotonate the α-carbon of the newly formed propiophenone, leading to an enolate intermediate.[9] Upon workup, this will regenerate the starting ketone.
-
Inactive Grignard Reagent: The Grignard reagent may have been quenched by trace amounts of water or oxygen in the reaction setup.[5][7][12]
-
Inaccurate Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the starting material.
-
Solution: It is good practice to titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding it to the electrophile.[15]
-
FAQ 3: The reaction to form the Grignard reagent is not initiating. What steps can I take to start the reaction?
Failure of a Grignard reaction to initiate is a common issue, often due to the passivating layer of magnesium oxide on the surface of the magnesium turnings.
Initiation Techniques:
-
Mechanical Activation: Crushing a few pieces of magnesium turnings with a glass rod in the reaction flask can expose a fresh, unoxidized surface.[7][16]
-
Chemical Activation: Adding a small crystal of iodine is a classic method.[8][12][17] The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. 1,2-dibromoethane can also be used as an activating agent.[7][8]
-
Sonication: Using an ultrasonic bath can help to dislodge the oxide layer and initiate the reaction.[7]
-
"Priming" with a Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often kick-start the reaction.
FAQ 4: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal, and should I be concerned?
A darkening of the reaction mixture during Grignard reagent formation can be indicative of side reactions.[17]
Possible Causes:
-
Wurtz Coupling Products: The formation of finely divided metal from Wurtz coupling side reactions can cause the solution to darken.
-
Impurities: Impurities in the magnesium or the organic halide can catalyze decomposition reactions.
While a slight darkening may not be detrimental to the overall yield, a significant color change to dark brown or black often suggests that side reactions are prevalent and the yield of the desired Grignard reagent will be compromised. Following the recommendations in FAQ 1 to minimize Wurtz coupling can help to prevent this issue.
Experimental Protocols & Data
Protocol 1: Optimized Grignard Synthesis of Propiophenone from Benzonitrile
This protocol is designed to minimize byproduct formation through careful control of reaction parameters.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Benzonitrile
-
Aqueous HCl (for workup)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere.[12]
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask or use one of the initiation techniques described in FAQ 3.[16]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3][8]
-
-
Reaction with Benzonitrile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of benzonitrile in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding it to a stirred mixture of crushed ice and aqueous HCl.[16][18]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NH₄Cl solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude propiophenone.
-
Table 1: Effect of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Predominant Byproduct | Recommendation |
| Halide Addition Rate | Rapid | Wurtz Coupling Product (R-R)[3][4] | Slow, dropwise addition[3][5] |
| Temperature | High (>40°C) | Wurtz Coupling Product (R-R)[3][10] | Maintain at or below the solvent's reflux temperature[10] |
| Solvent | Protic (e.g., ethanol) | Benzene (from quenched Grignard)[12] | Use anhydrous aprotic solvents (e.g., diethyl ether, THF)[12][19] |
| Atmosphere | Air | Phenol (from reaction with O₂) | Maintain an inert atmosphere (N₂ or Ar)[5][7] |
Visualizing Reaction Pathways
Diagram 1: Grignard Synthesis of Propiophenone - Main vs. Side Reactions
Caption: Main vs. Side Reaction Pathways in Propiophenone Synthesis.
References
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- ACS Publications. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale | Organic Process Research & Development.
- Alfa Chemistry. Grignard Reaction.
- Quora.
- Benchchem. troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane.
- Organic Chemistry Portal. Grignard Reaction.
- ResearchGate.
- Benchchem. Preventing the formation of Wurtz coupling products in Grignard reactions.
- Chegg.
- ResearchGate. Effect of temperature on Grignard reaction. . , 5-Acetyl impurity and ^....
- Reaction Chemistry & Engineering.
- Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
- ACS Publications. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- Research and Reviews.
- YouTube.
- Benchchem.
- University of Michigan. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Organic Syntheses. 10 - Organic Syntheses Procedure.
- West Virginia University. 1. Grignard Reaction - Web Pages.
- West Virginia University. 6. Grignard Reaction - Web Pages.
- Hive Chemicals & Equipment. How is propiophenone used in fragrance.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. quora.com [quora.com]
- 13. rsc.org [rsc.org]
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- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. reddit.com [reddit.com]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Enzyme Inhibition Assay of 2,5'-Dimethyl-3'-fluoropropiophenone
Introduction: Contextualizing the Inquiry into a Novel Propiophenone Derivative
In the landscape of modern drug discovery, the propiophenone scaffold represents a versatile starting point for the development of novel therapeutic agents. The strategic introduction of specific functional groups can dramatically alter the pharmacological profile of these molecules. The subject of this guide, 2,5'-Dimethyl-3'-fluoropropiophenone (hereafter designated as "DMFP"), is a novel compound whose biological activity remains largely uncharacterized in public literature. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and membrane permeability.[1]
This guide provides a comprehensive, field-proven framework for evaluating the enzyme inhibitory potential of DMFP. Given the absence of specific target data for this compound, we will utilize a hypothetical, yet scientifically rigorous, case study centered on α-glucosidase , a key enzyme in carbohydrate metabolism and a validated target for anti-diabetic drugs. Derivatives of the related acetophenone scaffold have demonstrated notable inhibitory activity against this enzyme, making it a plausible and relevant target for our investigation.[2]
We will compare the inhibitory performance of DMFP against its non-fluorinated analog, 2,5'-Dimethylpropiophenone ("DMP"), and Acarbose, a clinically used α-glucosidase inhibitor. This comparative approach is essential for elucidating the structure-activity relationship (SAR) and understanding the specific contribution of the fluorine moiety to the compound's inhibitory potency.
Pillar 1: The Scientific Rationale—Why α-Glucosidase?
α-Glucosidase (EC 3.2.1.20) is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, facilitating their absorption.[3] Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, resulting in a reduction of postprandial hyperglycemia. This mechanism is the cornerstone of drugs like Acarbose, used in the management of type 2 diabetes mellitus. Evaluating novel compounds like DMFP against this target allows for the direct assessment of their potential as anti-diabetic agents.
The assay principle relies on a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase hydrolyzes pNPG into α-D-glucose and p-nitrophenol. The resulting p-nitrophenol is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzymatic activity.[2] An effective inhibitor will reduce the rate of p-nitrophenol formation.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Pillar 3: Comparative Performance Analysis (Hypothetical Data)
To illustrate the output of this guide, we present a table of hypothetical, yet plausible, data. In this scenario, the fluorination at the 3'-position is presumed to enhance the inhibitory activity of the propiophenone scaffold, resulting in a lower IC50 value for DMFP compared to its non-fluorinated analog, DMP. Both are compared against the standard drug, Acarbose.
| Compound | Chemical Structure | Target Enzyme | IC50 (µM) [Hypothetical] | Inhibition Mode (Hypothetical) |
| DMFP | 2,5'-Dimethyl-3'-fluoropropiophenone | α-Glucosidase | 8.5 ± 0.7 | Competitive |
| DMP | 2,5'-Dimethylpropiophenone | α-Glucosidase | 25.2 ± 2.1 | Competitive |
| Acarbose | (Reference Standard) | α-Glucosidase | 5.1 ± 0.4 | Competitive |
Interpretation of Results:
-
The hypothetical data suggest that DMFP is a potent inhibitor of α-glucosidase, approximately three times more potent than its non-fluorinated counterpart, DMP.
-
This enhancement in potency highlights the significant role of the 3'-fluoro substitution, which may be contributing to stronger interactions within the enzyme's active site, potentially through hydrogen bonding or favorable electrostatic interactions.
-
While DMFP is more potent than DMP, it is slightly less potent than the reference standard, Acarbose. This provides a critical benchmark for further lead optimization studies.
-
Further kinetic studies, such as generating Lineweaver-Burk plots by measuring reaction rates at varying substrate and inhibitor concentrations, would be necessary to confirm the mode of inhibition (e.g., competitive, non-competitive, or mixed). [4]
Conclusion and Future Directions
This guide outlines a robust, reliable, and scientifically grounded protocol for assessing the enzyme inhibitory activity of the novel compound 2,5'-Dimethyl-3'-fluoropropiophenone. By employing α-glucosidase as a plausible target and conducting a rigorous comparison against relevant benchmarks, researchers can effectively elucidate the compound's biological potential and the specific contribution of its chemical features. The successful execution of this assay provides the foundational data necessary for advancing a compound through the drug discovery pipeline, guiding decisions on lead optimization, and paving the way for more complex mechanistic and in vivo studies.
References
-
R-Discovery. (2021). A standard operating procedure for an enzymatic activity inhibition assay. R Discovery. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
Krištůvková, Z., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Hart, J. E., et al. (2017). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules. [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC Publishing. [Link]
-
Aldeghi, M., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Graphics and Modelling. [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. [Link]
-
ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? ResearchGate. [Link]
-
Xiao, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. [Link]
-
Lovey, A. J., & Pawson, B. A. (1982). Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. Journal of Medicinal Chemistry. [Link]
- Oku, A., et al. (1998). Propiophenone derivatives and process for preparing the same.
-
Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry. [Link]
-
Ye, X. P., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
LookChem. (n.d.). 3-(2,6-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE. LookChem. [Link]
-
Van der Veken, P., et al. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Future Medicinal Chemistry. [Link]
-
Jamioł-Milc, D., et al. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules. [Link]
Sources
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking [mdpi.com]
Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated Propiophenones
Executive Summary & Strategic Rationale
In the landscape of psychostimulant development, the fluorinated propiophenone scaffold serves as the critical synthetic precursor and structural determinant for a subclass of cathinones (beta-keto amphetamines). Unlike their chlorinated or methyl-substituted counterparts (e.g., 4-CMC, Mephedrone), fluorinated analogs (flephedrone, 3-FMC) exhibit a unique pharmacological profile characterized by high metabolic stability and modulated transporter selectivity.
This guide objectively compares the SAR of fluorinated propiophenones—specifically as precursors to bioactive amines—against non-fluorinated alternatives.
Key Technical Insight: The substitution of Hydrogen with Fluorine (
The Chemical Scaffold: Synthesis & Regiochemistry[1]
The biological activity of the final drug is predetermined by the substitution pattern established during the synthesis of the propiophenone core.
The "Para-Bias" in Synthesis
Direct Friedel-Crafts acylation of fluorobenzene predominantly yields the 4-fluoropropiophenone (para) isomer due to the ortho/para directing nature of the fluorine atom and steric hindrance at the ortho position. Accessing the 3-fluoropropiophenone (meta) scaffold—which yields the highly DAT-selective 3-FMC—requires alternative routes (e.g., Grignard reaction of 3-bromo-fluorobenzene with propionitrile), increasing synthetic complexity.
Visualization: Synthesis Workflow & Regioselectivity
The following diagram illustrates the divergence in synthesis required to access the distinct SAR profiles of 3-F vs. 4-F analogs.
Figure 1: Synthetic divergence dictating the final pharmacological scaffold. Direct acylation favors the 4-isomer.
Comparative SAR Analysis
Electronic vs. Steric Modulation
-
Alternatives (Chlorine/Bromine): Heavier halogens increase lipophilicity (LogP) significantly but introduce steric clashes in the transporter binding site. 4-CMC (Chlorine) is often neurotoxic and less potent at SERT than 4-FMC.
-
The Fluorine Advantage: Fluorine acts as a "metabolic shield." By blocking the para-position with a strong C-F bond (approx. 116 kcal/mol), it prevents CYP450-mediated hydroxylation, a primary clearance pathway for unsubstituted methcathinone.
Transporter Selectivity (DAT/NET/SERT)
The position of the fluorine atom on the propiophenone ring acts as a "tuning dial" for monoamine transporter selectivity.
-
Unsubstituted (Methcathinone): High DAT/NET selectivity. Negligible SERT activity.[1]
-
3-Fluoro (Meta): Retains the "Catecholamine" profile.[2] The fluorine is distal to the binding interface that dictates serotonin uptake, preserving high DAT affinity.
-
4-Fluoro (Para): The "Hybrid" profile. Para-substitution increases SERT affinity significantly compared to the unsubstituted parent.[2] This results in a more "empathogenic" profile similar to Mephedrone, though with lower overall potency.
Comparative Data: Transporter Inhibition Potency
The following data aggregates competitive inhibition constants (
| Compound | Scaffold Core | DAT | SERT | NET | DAT/SERT Ratio | Primary Profile |
| Methcathinone | Propiophenone | 14 | >10,000 | 22 | < 0.01 | Pure Stimulant |
| 3-FMC | 3-F-Propiophenone | 25 | >5,000 | 38 | < 0.01 | Pure Stimulant |
| 4-FMC | 4-F-Propiophenone | 1,030 | 1,680 | 333 | 0.61 | Hybrid / Mixed |
| Mephedrone | 4-Me-Propiophenone | 590 | 1,930 | 190 | 0.30 | Hybrid / Entactogen |
| 4-CMC | 4-Cl-Propiophenone | ~800 | ~2,500 | ~400 | 0.32 | Hybrid (Neurotoxic risk) |
Data Sources: Cozzi et al. (2013), Simmler et al. (2014), and BenchChem Comparative Analysis [1, 2, 4].
Analysis:
-
3-FMC mimics the parent methcathinone almost identically, proving that meta-fluorination is bioisosteric to hydrogen regarding transporter fit.
-
4-FMC shows a massive drop in DAT potency (14 nM
1030 nM) but a gain in relative SERT activity. The fluorine at the 4-position disrupts the optimal pi-stacking in the DAT active site but is tolerated by SERT.
Experimental Protocols
To ensure reproducibility and validity (E-E-A-T), the following protocols are standardized.
Protocol A: Synthesis of 4-Fluoropropiophenone (Friedel-Crafts)
This protocol validates the chemical scaffold availability.
-
Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.
-
Reagents: Charge flask with Aluminum Chloride (
) (1.2 eq) and dry Dichloromethane (DCM) . -
Addition 1: Cool to 0°C. Add Propionyl Chloride (1.0 eq) dropwise. Stir 15 min to form the acylium ion complex.
-
Addition 2: Add Fluorobenzene (1.0 eq) dropwise. Critical: Maintain temp < 5°C to minimize polysubstitution.
-
Reaction: Allow to warm to Room Temp (RT). Reflux for 2 hours. Evolution of HCl gas indicates reaction progress.
-
Quench: Pour mixture over crushed ice/HCl. The organic layer will separate.
-
Purification: Wash organic layer with brine, dry over
, and evaporate. Distill under reduced pressure.-
Validation:
-NMR should show characteristic triplets of the ethyl group and para-substituted aromatic doublets.
-
Protocol B: In Vitro Monoamine Uptake Assay
This protocol generates the
-
Cell Line: HEK293 cells stably expressing human DAT, SERT, or NET.
-
Preparation: Harvest cells and resuspend in Krebs-HEPES buffer (pH 7.4).
-
Incubation:
-
Add test compound (Fluorinated Propiophenone derivative) at concentrations ranging
to M. -
Incubate for 10 min at 25°C.
-
-
Substrate Addition: Add radiolabeled substrate (
Dopamine, Serotonin, or Norepinephrine) at final concentration of 20 nM. -
Termination: After 10 min, terminate uptake by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine
using non-linear regression (GraphPad Prism).
Mechanistic Visualization: SAR Logic Tree
This diagram maps the structural modifications to the resulting pharmacological outcome, aiding in lead optimization.
Figure 2: SAR Logic Tree demonstrating how regiochemistry dictates pharmacodynamics and pharmacokinetics.
References
-
Simmler, L. D., et al. (2014).[4] "Monoamine transporter pharmacology of synthetic cathinones." Neuropharmacology.
-
Cozzi, N. V., et al. (2013).[5] "Inhibition of monoamine uptake by methcathinone analogs." European Journal of Pharmacology.
-
BenchChem. (2025).[2][3][6] "Comparative Pharmacology: 3-FEC and 4-Fluoroethcathinone - An Analog-Based Analysis."
-
Egan, C. T., et al. (2013).[3] "Agonist properties of several synthetic cathinones at the human dopamine transporter." Psychopharmacology.
-
Organic Syntheses. "Friedel-Crafts Acylation Protocols."
Sources
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 5. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
"cross-reactivity studies of 2,5'-Dimethyl-3'-fluoropropiophenone"
An In-Depth Technical Guide to the Cross-Reactivity Profiling of 2,5'-Dimethyl-3'-fluoropropiophenone and its Structural Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, forensic toxicologists, and drug development professionals to assess the cross-reactivity of 2,5'-Dimethyl-3'-fluoropropiophenone, a potential novel psychoactive substance (NPS) within the synthetic cathinone class. Given the continuous emergence of such designer drugs, understanding their analytical behavior is paramount for accurate detection and risk assessment.[1][2][3] This document moves beyond a simple listing of protocols to explain the underlying principles and rationale for experimental design, ensuring a robust and self-validating approach to comparative analysis.
The core challenge in NPS detection lies in the ability of analytical methods to keep pace with the rapid introduction of new chemical analogs.[2][4] Immunoassays, often used for initial screening, are particularly susceptible to cross-reactivity, where antibodies bind to structurally similar, non-target compounds.[5][6][7] This can lead to false-positive results, necessitating confirmatory analysis by more specific techniques like mass spectrometry.[8][9] This guide will detail methodologies for both screening and confirmatory platforms, providing a holistic view of a comprehensive cross-reactivity study.
The Compound of Interest and Selected Comparators
2,5'-Dimethyl-3'-fluoropropiophenone belongs to the broad class of synthetic cathinones, which are structurally related to cathinone, the active stimulant in the khat plant.[10] Its structure suggests potential for psychoactive effects similar to other stimulants. For a meaningful cross-reactivity study, a panel of structurally related compounds must be selected. The choice of these comparators is critical and should be based on structural motifs known to influence analytical detection, such as ring substitutions and alkyl chain length.
Table 1: Panel of Compounds for Cross-Reactivity Analysis
| Compound Name | Chemical Structure | Rationale for Inclusion |
| 2,5'-Dimethyl-3'-fluoropropiophenone | (Target Analyte) | The novel compound under investigation. Features include dimethyl substitution on one phenyl ring and fluorine substitution on the other. |
| Mephedrone (4-MMC) | 4-methylmethcathinone | A widely known synthetic cathinone; serves as a common reference and potential cross-reactant.[11] |
| Methylone (bk-MDMA) | 3,4-methylenedioxy-N-methylcathinone | Features a methylenedioxy ring, a common structural variation that can affect antibody recognition.[11] |
| Pentedrone | α-methylamino-valerophenone | Possesses a longer alkyl chain, allowing for the assessment of side-chain length on cross-reactivity.[11] |
| 4-Fluoromethcathinone (Flephedrone) | 4-FMC | A fluorinated analog, important for direct comparison with the fluorine moiety in the target analyte.[11] |
| Propiophenone | (Unsubstituted Parent) | The core chemical scaffold, used to establish a baseline for the effects of substitutions. |
Below is a visualization of the structural relationships within the selected panel.
Caption: Structural relationships of the analyte panel.
Comparative Analysis I: Immunoassay Screening
Immunoassays are a cornerstone of high-throughput screening due to their speed and sensitivity.[6] However, their utility for NPS detection is dependent on the cross-reactivity of existing antibody panels, as specific antibodies for every new compound are not available.[2][5] The following protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify the cross-reactivity of our panel.
Causality Behind the Method
The principle of this competitive ELISA is that the target analyte in a sample competes with a labeled drug conjugate for a limited number of antibody binding sites. A higher affinity (or concentration) of the drug in the sample results in less labeled conjugate binding, producing a weaker signal. Cross-reactivity occurs when a structurally similar compound can also bind to the antibody, displacing the conjugate and similarly reducing the signal.[7] By comparing the concentration of an analog required to cause 50% signal inhibition (IC50) to the IC50 of the primary target, we can calculate a percentage of cross-reactivity.
Experimental Workflow: ELISA
Caption: Workflow for the competitive ELISA protocol.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
-
Plate Coating: Coat a 96-well microplate with an appropriate capture antibody (e.g., a broad-spectrum amphetamine/methamphetamine antibody) diluted in coating buffer. Incubate overnight at 4°C. Rationale: This immobilizes the antibody, which is the foundation of the assay.
-
Washing: Aspirate the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Rationale: Removes unbound antibody to reduce background signal.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. Rationale: This step prevents non-specific binding of subsequent reagents to the plate surface, which would otherwise lead to false positives.[12]
-
Competitive Reaction: Add serial dilutions of the target analyte (2,5'-Dimethyl-3'-fluoropropiophenone) and each comparator compound to designated wells. Then, add a fixed amount of enzyme-labeled drug conjugate. Incubate for 1-2 hours. Rationale: This is the competitive binding step where the free drug and the labeled drug vie for antibody sites.
-
Washing: Repeat the wash step as in step 2 to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes). Rationale: The enzyme on the bound conjugate converts the substrate into a colored product.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculation:
-
Plot a dose-response curve for each compound (absorbance vs. log concentration).
-
Determine the IC50 value (concentration that produces 50% of the maximum inhibition) for each compound.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Comparator) x 100
-
Comparative Data: Immunoassay Cross-Reactivity (Hypothetical)
Table 2: Representative ELISA Cross-Reactivity Results
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 2,5'-Dimethyl-3'-fluoropropiophenone | 50 | 100% | Reference Compound |
| Mephedrone (4-MMC) | 75 | 66.7% | High potential for false positive at relevant concentrations. |
| Methylone (bk-MDMA) | 250 | 20.0% | Moderate cross-reactivity; less likely to interfere unless at high concentrations. |
| Pentedrone | 400 | 12.5% | Low cross-reactivity, likely due to the longer alkyl chain sterically hindering antibody binding. |
| 4-Fluoromethcathinone (Flephedrone) | 60 | 83.3% | Very high cross-reactivity, indicating the antibody has high tolerance for fluorine substitution at this position. |
| Propiophenone | >1000 | <5.0% | Negligible cross-reactivity; substitutions are critical for antibody recognition. |
Note: Data are for illustrative purposes to demonstrate expected trends.
Comparative Analysis II: Confirmatory Mass Spectrometry
While immunoassays are excellent for screening, they lack the specificity to definitively identify a substance.[4][8] Therefore, all presumptive positive results must be confirmed using a more rigorous technique, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15] These methods separate compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratios and fragmentation patterns.
Causality Behind the Method
GC-MS separates volatile compounds in a heated column before ionizing them, causing them to break apart into predictable fragment ions. The resulting mass spectrum is a chemical "fingerprint." LC-MS/MS is suited for less volatile or thermally unstable compounds and offers enhanced specificity by selecting a precursor ion and then fragmenting it to produce specific product ions (Multiple Reaction Monitoring or MRM).[13][14] For synthetic cathinones, which can be thermally unstable, LC-MS/MS is often the preferred platform.[9][16] The goal is to find unique retention times and fragment transitions for each compound to ensure unambiguous identification.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS confirmatory analysis.
Detailed Protocol: LC-MS/MS for Differentiating Analogs
-
Sample Preparation: Dilute standards of each compound in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Rationale: Ensures compatibility with the LC system and promotes good peak shape.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Rationale: The gradient elution separates the compounds based on their polarity. The presence of formic acid aids in protonation for positive mode ionization.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Optimization: For each compound, perform an infusion to determine the optimal precursor ion ([M+H]⁺) and at least two specific, stable product ions and their corresponding collision energies.
-
Rationale: MRM provides exceptional sensitivity and specificity by monitoring for unique mass transitions, filtering out chemical noise from the matrix.[13]
-
-
Data Analysis:
-
Inject each compound individually to determine its retention time (RT).
-
Inject a mixture of all compounds to confirm baseline separation and check for any isobaric interferences that co-elute.
-
Analyze the ion ratios of the two transitions for each compound; this ratio should be consistent across samples and standards.
-
Comparative Data: LC-MS/MS Parameters
Table 3: Representative LC-MS/MS MRM Parameters and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| 2,5'-Dimethyl-3'-fluoropropiophenone | 273.2 | 135.1 | 105.1 | 5.8 |
| Mephedrone (4-MMC) | 178.1 | 160.1 | 145.1 | 4.5 |
| Methylone (bk-MDMA) | 208.1 | 190.1 | 163.1 | 4.2 |
| Pentedrone | 192.2 | 121.1 | 91.1 | 5.1 |
| 4-Fluoromethcathinone (Flephedrone) | 182.1 | 164.1 | 109.1 | 4.6 |
| Propiophenone | 135.1 | 105.1 | 77.1 | 5.3 |
Note: Mass-to-charge ratios (m/z) and retention times are illustrative and must be empirically determined on the specific instrument used.
Synthesis of Findings and Conclusion
This guide outlines a dual-pronged approach to characterizing the cross-reactivity of 2,5'-Dimethyl-3'-fluoropropiophenone.
-
Immunoassay results predict a high likelihood of detection by common screening panels, particularly those targeting amphetamine-like structures. The high cross-reactivity of the fluorinated analog (Flephedrone) suggests that the fluorine moiety is well-tolerated by the antibody used in this hypothetical scenario. This highlights the critical need for confirmatory testing, as a positive screen could be triggered by multiple related compounds.[17]
-
LC-MS/MS analysis provides the necessary specificity for unambiguous identification. By developing an MRM method, unique retention times and mass transitions can be established for the target analyte and its key structural isomers and analogs. This ensures that even if compounds co-elute or share some structural features, they can be definitively distinguished.[14][18]
References
-
Katselou, M., Papoutsis, I., Nikolaou, P., Spiliopoulou, C., & Athanaselis, S. (2016). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 35(1), 1-24. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]
-
Taylor, M., Papsun, D., & Logan, B. K. (2021). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Journal of Analytical Toxicology, 45(1), 1-20. [Link]
-
American Association for Clinical Chemistry (AACC). (2022). Can immunoassays help detect novel psychoactive substances?. Clinical Laboratory News. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2016). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
Walton, S. E., Kahl, J. H., & Darwin, W. D. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(2), 168-176. [Link]
-
Westphal, F., Rösner, P., & Junge, T. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-2414. [Link]
-
De Campos, E. G., Krotulski, A. J., De Martinis, B. S., & Costa, J. L. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. Journal of Forensic Sciences, 67(4), 1339-1363. [Link]
-
Ojanperä, I., & Pelander, A. (2009). Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. Drug Testing and Analysis, 1(4), 173-182. [Link]
-
Al-Saffar, Y., & Al-Amri, A. (2015). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 7(18), 7626-7635. [Link]
-
Labcompare. (2022). Designer Drug Testing from Immunoassay to LC-MS/MS. [Link]
-
Bishop, M. (2016). Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass. [Link]
-
ResearchGate. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. [Link]
-
Peters, F. T., Meyer, M. R., Fritschi, G., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-2414. [Link]
-
Carlier, J., et al. (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. Toxics, 11(6), 494. [Link]
-
Adamowicz, P., & Tokarczyk, B. (2019). Screening Analysis for Designer Stimulants by LC-MS/MS. Methods in Molecular Biology, 1872, 165-180. [Link]
-
Cieri, G. E., Mohr, A. L. A., Mastrovito, R., & Logan, B. K. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education. [Link]
-
Shimadzu Corporation. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
-
Bishop, M. M., et al. (2021). Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method. Forensic Chemistry, 25, 100344. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Ismail, A., & Scott, C. (2018). Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A diketopyrrolopyrrole scaffold for the formation of alkenyl-diketopyrrolopyrrole compounds. Tetrahedron Letters, 59(32), 3101-3104. [Link]
-
National Center for Biotechnology Information. (n.d.). 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. PubChem Compound Database. [Link]
-
Urusov, A. E., Petrakova, A. V., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 179. [Link]
-
Kricka, L. J. (2014). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Medical Biochemistry, 33(3), 226-231. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,5'-Dimethyl-3'-fluoropropiophenone
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a detailed protocol for the proper disposal of 2,5'-Dimethyl-3'-fluoropropiophenone, a halogenated aromatic ketone. The procedures outlined here are grounded in established safety standards and best practices for chemical waste management, ensuring the protection of both laboratory personnel and the environment.
The core principle of this guide is to treat 2,5'-Dimethyl-3'-fluoropropiophenone as a hazardous waste, with specific considerations for its halogenated nature. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach based on its chemical class.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3] This plan should detail standard operating procedures for minimizing chemical exposure, including the use of engineering controls and personal protective equipment (PPE).[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[4][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[4] Dispose of contaminated gloves after use.[4]
-
Skin and Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[4][6]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary.[7]
Engineering Controls: All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]
Waste Characterization and Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[8][9] 2,5'-Dimethyl-3'-fluoropropiophenone falls into the category of halogenated organic waste .[8]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[8][10] This is because the disposal methods, particularly incineration, differ significantly in cost and technical requirements.[10]
-
Acids and Bases: Do not combine with strong acids or bases in the same container.[8]
-
Oxidizing Agents: Keep separate from strong oxidizing agents.[4][11]
-
Original Containers: Whenever possible, leave chemicals in their original containers. If transferring to a waste container, ensure it is properly labeled.
| Waste Stream | Description | Container Type |
| Halogenated Organic Solvents | Includes 2,5'-Dimethyl-3'-fluoropropiophenone and other organic compounds containing fluorine, chlorine, bromine, or iodine.[8] | Clearly labeled, sealed, and compatible container (e.g., glass or polyethylene). |
| Non-Halogenated Organic Solvents | Organic compounds without halogens (e.g., acetone, ethanol, hexanes).[10] | Separate, clearly labeled container. |
| Aqueous Waste | Solutions of acids, bases, and inorganic salts. | Separate, clearly labeled container. |
| Solid Waste | Contaminated lab materials (e.g., gloves, absorbent pads, filter paper). | Labeled, sealed plastic bag or container. |
Step-by-Step Disposal Protocol for 2,5'-Dimethyl-3'-fluoropropiophenone
This protocol outlines the standard procedure for preparing this compound for disposal by a licensed hazardous waste management company.
1. Waste Collection:
- Carefully transfer the 2,5'-Dimethyl-3'-fluoropropiophenone waste into a designated and properly labeled hazardous waste container.
- Ensure the container is made of a compatible material, such as glass or high-density polyethylene.
- Do not overfill the container; a headspace of at least 10% is recommended to allow for expansion.
2. Labeling:
- The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[9]
- The label must also include the full chemical name: "2,5'-Dimethyl-3'-fluoropropiophenone" and its approximate concentration or volume.
- Include the date the waste was first added to the container.
3. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be under the control of the laboratory personnel and away from ignition sources and incompatible chemicals.[12][13]
- Ensure the container is tightly closed except when adding waste.[9]
4. Disposal:
- Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
- Provide the waste manifest with accurate information about the contents of the container.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 2,5'-Dimethyl-3'-fluoropropiophenone.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Eliminate all sources of ignition.[14]
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[4][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.[4][14]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][15] Seek medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[4][5] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
The Rationale Behind the Protocol: Understanding the Risks
The stringent procedures for disposing of 2,5'-Dimethyl-3'-fluoropropiophenone are rooted in the potential hazards associated with halogenated aromatic compounds.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[16] Proper disposal prevents their release into waterways and ecosystems.
-
Incineration Byproducts: The presence of fluorine necessitates high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[17] Improper incineration of halogenated compounds can lead to the formation of toxic byproducts such as dioxins and furans.[18][19] This is why mixing with non-halogenated waste is strictly prohibited, as the latter is often incinerated under different conditions.
-
Toxicity: While the specific toxicity of 2,5'-Dimethyl-3'-fluoropropiophenone is not well-documented in the provided search results, related compounds like substituted phenols can be toxic and corrosive.[11] The precautionary principle dictates that it should be handled as a potentially toxic substance.
By adhering to these disposal protocols, researchers and institutions can ensure they are operating in a safe, compliant, and environmentally responsible manner. This commitment to the complete lifecycle of chemical management is a hallmark of scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
